molecular formula C15H12FN3S2 B11237874 2-(4-Fluorophenyl)-4-methyl-5-(6-(methylthio)pyridazin-3-yl)thiazole

2-(4-Fluorophenyl)-4-methyl-5-(6-(methylthio)pyridazin-3-yl)thiazole

Cat. No.: B11237874
M. Wt: 317.4 g/mol
InChI Key: OOCIAEAJROKDIT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-methyl-5-(6-(methylthio)pyridazin-3-yl)thiazole is a heterocyclic compound that contains a thiazole ring, a pyridazine ring, and a fluorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The incorporation of a pyridazine ring and a fluorophenyl group further enhances the compound’s potential for various applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-4-methyl-5-(6-(methylthio)pyridazin-3-yl)thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and scalability.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-4-methyl-5-(6-(methylthio)pyridazin-3-yl)thiazole can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-Fluorophenyl)-4-methyl-5-(6-(methylthio)pyridazin-3-yl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-methyl-5-(6-(methylthio)pyridazin-3-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects .

Comparison with Similar Compounds

2-(4-Fluorophenyl)-4-methyl-5-(6-(methylthio)pyridazin-3-yl)thiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C15H12FN3S2

Molecular Weight

317.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-methyl-5-(6-methylsulfanylpyridazin-3-yl)-1,3-thiazole

InChI

InChI=1S/C15H12FN3S2/c1-9-14(12-7-8-13(20-2)19-18-12)21-15(17-9)10-3-5-11(16)6-4-10/h3-8H,1-2H3

InChI Key

OOCIAEAJROKDIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SC

Origin of Product

United States

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